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Compound of Interest

Compound Name: AU-24118

Cat. No.: B12372867

A Deep Dive into the Orally Bioavailable mSWI/SNF
ATPase Degrader in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AU-24118, a novel, orally
bioavailable proteolysis-targeting chimera (PROTAC) with significant therapeutic potential in
castration-resistant prostate cancer (CRPC). AU-24118 functions as a potent degrader of the
mammalian switch/sucrose nonfermentable (mMSWI/SNF) complex ATPases, SMARCA2 and
SMARCAA4, as well as PBRML1.[1][2][3][4][5] This document details its mechanism of action,
preclinical efficacy in CRPC models, and key experimental protocols to facilitate further
research and development.

Core Mechanism of Action

AU-24118 is designed to induce the degradation of its target proteins through the ubiquitin-
proteasome system. It achieves this by linking a ligand that binds to the bromodomains of
SMARCA2 and SMARCAA4 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][6] This
dual binding brings the target proteins into proximity with the E3 ligase, leading to their
ubiquitination and subsequent degradation by the proteasome.[1] The degradation of these
MSWI/SNF ATPase subunits impedes the chromatin accessibility of oncogenic transcription
factors, which is a key driver in certain cancers.[1][2]
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Signaling Pathway and Mechanism of Action
Caption: Mechanism of Action of AU-24118.

Preclinical Efficacy in Castration-Resistant Prostate
Cancer Models

AU-24118 has demonstrated significant anti-tumor activity in preclinical models of CRPC, both
as a single agent and in combination with the standard-of-care androgen receptor (AR)
antagonist, enzalutamide.[1][2][4][5]

In Vitro Activity

AU-24118 shows potent and specific degradation of its target proteins in prostate cancer cell
lines.
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In vivo studies using a VCaP CRPC xenograft model in castrated male SCID mice have shown

that AU-24118 induces tumor regression.[1][3] This effect is enhanced when combined with
enzalutamide.[1][2][4][5]

Animal Dosing

Treatment Dosage Outcome Reference
Model Schedule
VCaP CRPC
Xenograft p.o., 3 times Tumor

AU-24118 15 mg/kg . [31[7]
(CB17 SCID per week regression
mice)
VCaP CRPC
Xenograft ] p.o., 5 times Slower tumor

Enzalutamide 10 mg/kg [3]
(CB17 SCID per week growth
mice)

Superior
VCaP CRPC tumor
Xenograft AU-24118 + 15 mg/kg + regression,
) As above [11[3]
(CB17 SCID Enzalutamide 10 mg/kg some tumors
mice) became
unpalpable

Western blot analysis of tumors from treated mice confirmed robust downregulation of

SMARCA2, SMARCA4, and PBRM1, as well as key prostate cancer lineage proteins such as

AR, ERG, C-Myc, and PSA after 5 days of treatment.[1][3] Furthermore, an increase in cleaved

PARP levels indicated the induction of apoptosis.[1][3] Importantly, no significant changes in

body weight were observed in the treated mice, suggesting good tolerability.[1][3]

Pharmacokinetics and Safety

AU-24118 exhibits favorable pharmacokinetic properties, including oral bioavailability.
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Toxicity studies in mice established a maximum tolerated dose, with doses up to 15 mg/kg
being well-tolerated when administered three times weekly.[1]

Experimental Protocols
In Vivo Efficacy Study in VCaP CRPC Xenograft Model
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Caption: In vivo experimental workflow for AU-24118 efficacy.
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Protocol Details:

Animal Model: Six-week-old male CB17 SCID mice are used.[3][7]
Cell Implantation: 3 x 1076 VCaP cells are injected subcutaneously into the dorsal flank.[7]

Establishment of CRPC Model: Mice are castrated once tumors are established. The study
commences upon tumor regrowth, confirming the castration-resistant state.[1]

Treatment Groups: Mice are randomized into four groups: Vehicle control, AU-24118 (15
mg/kg, p.o., 3 times per week), Enzalutamide (10 mg/kg, p.o., 5 times per week), and the
combination of AU-24118 and Enzalutamide.[3]

Monitoring: Tumor volume is measured biweekly, and mouse body weight is monitored to
assess toxicity.[1]

Endpoint Analysis: At the end of the study, tumors are harvested for pharmacodynamic
analysis, including Western blotting to assess the levels of target proteins (SMARCA2,
SMARCA4, PBRM1) and prostate cancer biomarkers (AR, ERG, C-Myc, PSA), as well as
apoptosis markers (cleaved PARP).[1][3]

Western Blot Analysis

Protocol Details:

Sample Preparation: VCaP cells are treated with specified concentrations of AU-24118 for
the indicated times. For in vivo samples, tumor tissues are harvested and lysed.

Protein Quantification: Protein concentrations of the lysates are determined.

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and
transferred to a membrane.

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against
SMARCA4, PBRM1, SMARCAZ2, AR, ERG, C-Myc, PSA, cleaved PARP, and a loading
control (e.g., Vinculin).
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» Detection: After incubation with appropriate secondary antibodies, protein bands are
visualized using a suitable detection method.

Drug Formulation for In Vivo Experiments

e AU-24118: The compound is first dissolved in PEG200 with sonication and vortexing.
Subsequently, five volumes of 10% D-a-Tocopherol polyethylene glycol 1000 succinate are
added and mixed vigorously.[1]

Mechanisms of Resistance

Prolonged exposure of prostate cancer cell lines to high doses of mMSWI/SNF ATPase
degraders has been shown to induce resistance through two primary mechanisms:

e SMARCA4 Bromodomain Mutations: Mutations in the drug-binding site of SMARCA4 can
prevent the PROTAC from engaging its target.[1][2]

o ABCBI1 Overexpression: Increased expression of the ATP binding cassette subfamily B
member 1 (ABCB1), a drug efflux pump, can reduce the intracellular concentration of the
PROTAC.[1][2] This mechanism can confer broader resistance to other PROTAC degraders
as well.[2]

Notably, resistance mediated by ABCB1 overexpression could be reversed by treatment with
the ABCBL inhibitor, zosuquidar.[2]

Conclusion

AU-24118 is a promising, orally bioavailable mSWI/SNF ATPase degrader with potent anti-
tumor activity in preclinical models of castration-resistant prostate cancer. Its efficacy, both as a
monotherapy and in combination with standard-of-care agents, along with a favorable safety
profile, positions it as a strong candidate for clinical translation in enhancer-driven cancers.[2]
[5] Further investigation into its clinical potential and strategies to overcome potential
resistance mechanisms is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12372867?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2322563121
https://www.pnas.org/doi/10.1073/pnas.2322563121
https://pubmed.ncbi.nlm.nih.gov/38464081/
https://www.pnas.org/doi/10.1073/pnas.2322563121
https://pubmed.ncbi.nlm.nih.gov/38464081/
https://pubmed.ncbi.nlm.nih.gov/38464081/
https://pubmed.ncbi.nlm.nih.gov/38464081/
https://www.benchchem.com/product/b12372867?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38464081/
https://www.researchgate.net/publication/378703054_Development_of_an_orally_bioavailable_mSWISNF_ATPase_degrader_and_acquired_mechanisms_of_resistance_in_prostate_cancer
https://www.benchchem.com/product/b12372867?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. pnas.org [pnas.org]

2. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired
mechanisms of resistance in prostate cancer - PubMed [pubmed.ncbi.nim.nih.gov]

e 3. medchemexpress.com [medchemexpress.com]

e 4. biorxiv.org [biorxiv.org]

o 5. researchgate.net [researchgate.net]

e 6.AU-24118 | mSWI/SNF ATPase PROTAC | Probechem Biochemicals [probechem.com]
e 7. file.medchemexpress.com [file.medchemexpress.com]

 To cite this document: BenchChem. [AU-24118: A Technical Guide for Researchers in
Castration-Resistant Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372867#au-24118-in-castration-resistant-prostate-
cancer-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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